molecular formula C19H24N2O2 B5850340 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol

Katalognummer B5850340
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: BQSBBLWCKVMYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Wirkmechanismus

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol selectively binds to and activates β3-adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has also been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is its potential toxicity at high doses, which can lead to adverse effects such as tachycardia and hypertension.

Zukünftige Richtungen

There are several potential future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in scientific research. One area of interest is its potential as a treatment for obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for overactive bladder, which affects millions of people worldwide. Additionally, the selective activation of β3-adrenergic receptors by 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol may have implications for the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease.

Synthesemethoden

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the resulting benzylated phenol with piperazine and formaldehyde. The final product is purified through a series of chromatography and recrystallization steps.

Wissenschaftliche Forschungsanwendungen

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been used extensively in scientific research for its ability to selectively activate β3-adrenergic receptors. These receptors are found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors has been shown to increase lipolysis, thermogenesis, and glucose uptake, making 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol a potential therapeutic agent for obesity and type 2 diabetes.

Eigenschaften

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-7-8-19(22)17(13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSBBLWCKVMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5410103

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.